1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3-chlorobenzene)
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Overview
Description
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-chlorobenzene) is an organic compound characterized by its unique structure, which includes a central 2,3-dimethylbutane moiety flanked by two 3-chlorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-chlorobenzene) typically involves the reaction of 2,3-dimethylbutane with 3-chlorobenzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an alkyl halide (such as 2,3-dimethylbutane) reacts with an aromatic compound (3-chlorobenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorobenzene groups to benzene or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzene derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-chlorobenzene) depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane:
N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide): Used as a catalytic template for site-selective C-H activation.
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): Investigated for its unique chemical properties.
Properties
CAS No. |
62702-91-4 |
---|---|
Molecular Formula |
C18H20Cl2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-chloro-3-[3-(3-chlorophenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C18H20Cl2/c1-17(2,13-7-5-9-15(19)11-13)18(3,4)14-8-6-10-16(20)12-14/h5-12H,1-4H3 |
InChI Key |
BQVINKKOCWYTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(C)(C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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